Product packaging for CID 71295848(Cat. No.:CAS No. 55589-62-3)

CID 71295848

Cat. No.: B029329
CAS No.: 55589-62-3
M. Wt: 202.25 g/mol
InChI Key: AHRFRRASJMTTQU-UHFFFAOYSA-N
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Description

Acesulfame Potassium (Ace-K), a high-intensity artificial sweetener with the molecular formula C₄H₄KNO₄S, is a key compound in food science and metabolic research . This white, crystalline powder is approximately 200 times sweeter than sucrose and is characterized by its exceptional stability under heat and across a wide pH range, making it a valuable subject for studies involving thermal food processing and product shelf-life . In research applications, Ace-K is extensively used to investigate the mechanisms of sweet taste perception, particularly through its interaction with the T1R2+T1R3 heterodimer sweet taste receptors . Its role in modulating glucose uptake in intestinal cell models, such as Caco-2 cells, via the potential translocation of the GLUT2 transporter, is a critical area of study for understanding nutrient absorption . Furthermore, contemporary research leverages Ace-K to explore the interaction between food additives and the gut microbiome. Studies indicate that consumption can perturb the gut bacterial community composition in a gender-specific manner in animal models, enriching functional genes related to energy metabolism and altering fecal metabolomic profiles . This makes it a pertinent compound for investigating links between non-nutritive sweeteners, gut dysbiosis, and metabolic phenotypes. This product is provided as a highly pure, well-characterized material to ensure reproducible results in your experimental workflows. It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal consumption purposes. Researchers should consult the product specifications and safety data sheet for detailed handling and storage information, noting its high solubility in water and stability at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5KNO4S B029329 CID 71295848 CAS No. 55589-62-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

55589-62-3

Molecular Formula

C4H5KNO4S

Molecular Weight

202.25 g/mol

IUPAC Name

potassium 6-methyl-2,2-dioxo-1-oxa-2λ6-thia-3-azanidacyclohex-5-en-4-one

InChI

InChI=1S/C4H5NO4S.K/c1-3-2-4(6)5-10(7,8)9-3;/h2H,1H3,(H,5,6);

InChI Key

AHRFRRASJMTTQU-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NS(=O)(=O)O1)[O-].[K+]

Canonical SMILES

CC1=CC(=O)NS(=O)(=O)O1.[K]

melting_point

Mp 225 dec. (on slow heating)

Other CAS No.

55589-62-3

physical_description

Dry Powder
Odourless, white, crystalline powder. Approximately 200 times as sweet as sucrose

Related CAS

33665-90-6 (Parent)

solubility

Very soluble in water, very slightly soluble in ethanol

Synonyms

acesulfam-K
acesulfame calcium
acesulfame K
acesulfame potassium
acesulfame sodium
acetosulfam
acetosulfam potassium
acetosulfam, potassium salt
acetosulfam, sodium salt
acetosulfame
acetosulfame calcium

Origin of Product

United States

Synthesis Pathways and Industrial Production Methodologies

Chemical Reaction Mechanisms for Acesulfame (B1210027) Potassium Synthesis

The most prevalent industrial synthesis of Acesulfame potassium begins with sulfamic acid and diketene. The process involves a series of sequential reactions to construct the characteristic oxathiazinone dioxide ring system.

The primary synthesis pathway can be summarized in five main steps:

Amidosulfamic Acid Salt Formation : Sulfamic acid is reacted with an amine, typically triethylamine (B128534), in the presence of a solvent like acetic acid. This reaction forms an amidosulfamic acid salt, such as triethylammonium (B8662869) amidosulfamic acid salt. atamanchemicals.comgoogle.com

Acetoacetylation : The amidosulfamic acid salt is then reacted with diketene. This step forms an acetoacetamide (B46550) salt, which is a key intermediate in the process. google.comgoogleapis.com

Cyclization : The acetoacetamide salt is treated with a cyclizing agent, most commonly sulfur trioxide, in a solvent such as dichloromethane. This reaction closes the ring structure, forming a cyclic sulfur trioxide adduct. atamanchemicals.comgoogleapis.com

Hydrolysis : The cyclic sulfur trioxide adduct undergoes hydrolysis to form the free acid form of the sweetener, known as acesulfame-H (6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide). atamanchemicals.comgoogle.com

Neutralization : Finally, the acesulfame-H is neutralized with potassium hydroxide (B78521). This step replaces the acidic proton with a potassium ion, precipitating the final product, Acesulfame potassium, as a stable white crystalline powder. atamanchemicals.comgoogle.comgoogleapis.com

An alternative, though less common, synthesis route starts with acetoacetic acid tert-butyl ester and fluorosulfonyl isocyanate. The resulting compound is converted to a fluorosulfonyl acetoacetic acid amide, which is then cyclized with potassium hydroxide to form the oxathiazinone dioxide ring system directly as its potassium salt. guidechem.com Another patented process utilizes acetylacetamide as the starting raw material, which undergoes a ring-closure reaction with a cyclizing reagent. google.com

Table 1: Key Reactions in the Primary Synthesis of Acesulfame Potassium

Step Reactants Key Intermediate/Product
1 Sulfamic acid, Triethylamine Amidosulfamic acid salt
2 Amidosulfamic acid salt, Diketene Acetoacetamide salt
3 Acetoacetamide salt, Sulfur trioxide Cyclic sulfur trioxide adduct
4 Cyclic sulfur trioxide adduct, Water Acesulfame-H
5 Acesulfame-H, Potassium hydroxide Acesulfame potassium

Process Optimization and Efficiency in Industrial Production

Optimizing the industrial production of Acesulfame potassium is critical for maximizing yield, ensuring high purity, and improving economic viability. Key parameters are carefully controlled at each stage of the synthesis.

pH Control : Maintaining the correct pH is crucial. During the formation of the amidosulfamic acid salt, conducting the reaction at a pH between 5.5 and 7.0 has been shown to improve process efficiency. google.comgoogleapis.com During the final neutralization step to form the crude Acesulfame potassium composition, the pH is typically maintained between 8 and 11.0. googleapis.com

Temperature Management : Reaction temperatures are tightly regulated. For example, during the addition of triethylamine and glacial acetic acid in the initial steps, the temperature is often kept between 10-25 °C. google.com The cyclization reaction is also temperature-sensitive and typically performed under cold conditions. google.com

Reaction Mode : Modern production has moved towards multi-kettle, stepwise reaction modes rather than a single-kettle process. This approach allows for continuous operation and greater reaction stability, leading to significantly improved production efficiency and a more consistent product quality. google.com

Table 2: Parameters for Process Optimization

Parameter Optimized Condition Rationale
pH (Amidosulfamic acid salt formation) 5.5 - 7.0 Enhances reaction efficiency and yield. google.comgoogleapis.com
pH (Neutralization) 8.0 - 11.0 Ensures complete formation of the potassium salt. googleapis.com
Temperature (Acylation) 10 - 25 °C Controls reaction rate and prevents side reactions. google.com
Production Mode Multi-kettle, stepwise Improves efficiency, stability, and throughput. google.com

By-product Formation and Purification Strategies

The synthesis of Acesulfame potassium can lead to the formation of several undesirable impurities that must be removed to meet food-grade standards.

Common By-products:

5-chloro-acesulfame potassium : This impurity can form during the synthesis process and is particularly challenging to remove due to its chemical similarity to the final product. googleapis.com

Acetoacetamide-N-sulfonic acid : This compound can be present as an impurity and may also be a degradation product of acesulfame-H or Acesulfame potassium. googleapis.com

Purification Strategies: Industrial purification of crude Acesulfame potassium is a multi-step process designed to remove these by-products and any unreacted starting materials.

Crystallization and Recrystallization : This is a primary method for purification. niir.org After synthesis, the crude product is crystallized. It can then be redissolved in a suitable solvent, such as acetone (B3395972), methyl acetate, or ethanol, and recrystallized to obtain a purer form. google.comgoogle.com

Solvent Extraction and Washing : Liquid-liquid extraction is used to separate the desired product from impurities. For instance, after hydrolysis, the reaction mixture is allowed to separate into layers, and the aqueous phase may be extracted with an organic solvent to remove impurities. google.com

Activated Carbon Treatment : To remove colored impurities and trace organic compounds, the Acesulfame potassium solution is often treated with activated carbon before the final crystallization step. google.com

Distillation : Solvents used during the reaction and purification stages are typically recovered via distillation for reuse, which is an important part of the process's economic and environmental efficiency. google.com

Table 3: By-product Management

By-product/Impurity Purification Method
5-chloro-acesulfame potassium Process optimization to prevent formation, multi-step crystallization. googleapis.com
Acetoacetamide-N-sulfonic acid Controlled neutralization (pH 8-11), subsequent purification steps. googleapis.com
Colored Impurities Treatment with activated carbon. google.com
Residual Solvents Distillation, Drying. google.comniir.org

Analytical Methods for Purity Assessment in Manufacturing

A range of analytical methods are employed to ensure the purity and quality of the final Acesulfame potassium product, confirming it meets the stringent specifications required for food additives.

High-Performance Liquid Chromatography (HPLC) : This is the most widely used technique for determining the purity of Acesulfame potassium. pensoft.netcurresweb.com HPLC systems with Ultraviolet (UV) or Photodiode Array (PDA) detectors are used to separate and quantify Acesulfame-K and its potential organic impurities. The analysis is typically performed using reverse-phase chromatography, with a detection wavelength set at the absorbance maximum of Acesulfame potassium, which is approximately 227 nm. curresweb.comfao.org

Titration : A potentiometric titration method can be used for assay determination. The sample is dissolved in glacial acetic acid and titrated with perchloric acid. This method quantifies the amount of the potassium salt present. fao.org

Spectrophotometry : A simple spectrophotometric test can confirm the identity of the substance. A solution of the sample in water should show a maximum absorbance at a wavelength of 227 ± 2 nm. fao.org

Atomic Absorption Spectroscopy : To confirm the correct amount of potassium, atomic absorption spectroscopy may be used. This technique specifically measures the potassium content in the final salt. fao.org

Fourier Transform Infrared (FTIR) Spectroscopy : FTIR is reported as a rapid method for the determination of Acesulfame-K in commercial products, sometimes requiring minimal sample preparation. researchgate.net

Table 4: Analytical Methods for Purity Assessment

Method Principle Purpose
HPLC with UV/PDA Detection Chromatographic separation based on polarity Assay, quantification of organic impurities. pensoft.netcurresweb.com
Potentiometric Titration Acid-base titration Assay of the bulk substance. fao.org
UV Spectrophotometry Measurement of light absorbance at a specific wavelength Identification (confirms absorbance maximum at ~227 nm). fao.org
Atomic Absorption Spectroscopy Absorption of optical radiation by free atoms in a gaseous state Determination of potassium content. fao.org
FTIR Spectroscopy Measurement of absorption of infrared radiation Rapid identification and quantification. researchgate.net

Environmental Fate and Ecotoxicological Implications of Acesulfame Potassium

Occurrence and Distribution in Aquatic Environments

The presence of acesulfame (B1210027) potassium has been documented globally in various components of the aquatic environment, reflecting its widespread use and persistence.

Acesulfame potassium is consistently detected in the influent of wastewater treatment plants (WWTPs) at concentrations that can range from approximately 20 μg/L to over 100 μg/L. nih.gov A worldwide survey reported a sample-weighted average influent concentration of 22.9 μg/L, with a range from below the limit of quantification to 81 μg/L. nih.gov Due to its resistance to conventional wastewater treatment processes, it is also frequently found in WWTP effluent. nih.gov The weighted average for effluent concentrations has been reported at 29.9 μg/L, with some measurements reaching as high as 2,500 μg/L. nih.gov The removal efficiency in WWTPs can be highly variable. nih.gov

Table 1: Acesulfame Potassium Concentrations in Wastewater Treatment Plant (WWTP) Influent and Effluent

Location/Study Influent Concentration (μg/L) Effluent Concentration (μg/L)
Worldwide Average nih.gov 22.9 (weighted average) 29.9 (weighted average)
13 German WWTPs nih.gov 20 - 80 -
Albany, NY, USA acs.org - <2.0% removal
Switzerland researchgate.net - 12 - 46

As a consequence of its incomplete removal in WWTPs, acesulfame potassium is frequently detected in surface waters such as rivers and lakes. researchgate.net Surface water concentrations have a sample-weighted average of 2.9 μg/L, with a range from below the limit of quantification to 53.7 μg/L. nih.gov Its persistence has led to its use as a chemical marker for domestic wastewater contamination in surface and groundwater. researchgate.netsciencedaily.com The presence of acesulfame potassium in groundwater is also well-documented, with a sample-weighted average concentration of 0.653 μg/L and a range up to 9.7 μg/L. nih.gov Its high mobility in soil contributes to its potential to migrate into groundwater systems. nih.gov

Table 2: Acesulfame Potassium Concentrations in Surface Water and Groundwater

Environmental Compartment Average Concentration (μg/L) Concentration Range (μg/L)

In contrast to its high concentrations in aqueous environments, acesulfame potassium is found at much lower levels in sludge and soil. nih.gov The sample-weighted average concentration in wastewater sludge is 120.7 ng/L, with a range from below the limit of quantification to 190 ng/L. nih.gov This is attributed to its low potential for sorption to soil and sludge particles. researchgate.net Laboratory experiments have confirmed low sorption for several soil types, with an estimated solid–water distribution coefficient of less than 0.1 L/kg. researchgate.net While concentrations in soil are generally low, its persistence can vary depending on the microbial populations present. researchgate.net

Environmental Persistence and Degradation Pathways

Initially considered to be highly persistent in the environment, recent studies have indicated a shift in the understanding of acesulfame potassium's biodegradability. researchgate.netnih.gov

While early research suggested that acesulfame potassium was not significantly removed by conventional wastewater treatment, more recent findings show an increasing capacity for its biodegradation in WWTPs. nih.govnih.gov Some studies have reported removal efficiencies of up to 97% in municipal WWTPs. frontiersin.org This enhanced biodegradation is a relatively new phenomenon, with evidence suggesting it began to emerge around the year 2010. researchgate.net The degradation of acesulfame potassium in WWTPs can be highly variable and is influenced by several factors. nih.gov

The biodegradation of acesulfame potassium has been observed under both oxic (aerobic) and anoxic/denitrifying (in the presence of nitrate) conditions in activated sludge. nih.gov However, it appears to be persistent in the absence of both dissolved oxygen and nitrate. nih.gov The degradation process is not directly linked to nitrification activity. nih.gov

The evolving ability of WWTPs to degrade acesulfame potassium is attributed to the adaptation of microbial communities. nih.gov Specific bacterial strains capable of utilizing acesulfame potassium as a sole carbon source have been isolated from activated sludge, including species from the genera Bosea and Chelatococcus. frontiersin.org These microorganisms are slow-growing, which may suggest that longer sludge retention times in WWTPs could enhance biodegradation. nih.gov The major biodegradation product identified is sulfamic acid. nih.govfrontiersin.org Temperature also plays a crucial role, with degradation rates being significantly higher in warmer months. sciencedaily.comresearchgate.net For instance, degradation of over 85% has been observed during summer and autumn in some German WWTPs, while it is impeded at water temperatures below 10°C. researchgate.netfrontiersin.org

Photodegradation Mechanisms and Products

Acesulfame potassium is susceptible to degradation upon exposure to ultraviolet (UV) light, a process known as photodegradation or photolysis. nih.gov While it does not absorb sunlight at wavelengths greater than 290 nm, it can be degraded by short-wavelength UV-C light used in water disinfection processes. nih.gov The rate of this degradation is influenced by factors such as pH. researchgate.net The process can also be enhanced through photooxidation or catalytic photolysis. nih.gov Several transformation products result from photodegradation, including sulfamic acid and acetoacetamide-N-sulfonic acid, which are also observed in biodegradation. nih.gov

Sorption Behavior in Soils and Sediments

The movement and distribution of acesulfame potassium in the environment are influenced by its interaction with soil and sediment. Due to its high water solubility and low octanol-water partition coefficient (log Kow), acesulfame potassium exhibits low sorption (adsorption) to solids like soil and sludge. nih.govresearchgate.netnih.gov Measured sorption coefficient (Kd) values are low, indicating that the compound has a low tendency to bind to soil and sediment particles and is therefore highly mobile in the aquatic environment. nih.gov This characteristic suggests that acesulfame potassium is likely to remain dissolved in water, facilitating its transport and potential for groundwater contamination. researchgate.net

Ecotoxicity and Aquatic Organism Impact

The persistence and mobility of acesulfame potassium in aquatic environments necessitate an understanding of its potential toxicity to aquatic life.

Acute and Chronic Toxicity Studies in Fish

Ecotoxicological data from studies on fish species indicate that acesulfame potassium has low acute toxicity. nih.gov For instance, the LC50 (the concentration lethal to 50% of the test population) for Zebra Fish (Danio rerio) and Golden Orfe was found to be greater than 1,000 mg/L, suggesting a low risk of mortality from short-term exposure. inchem.org However, studies have shown that exposure can lead to oxidative stress in fish like the common carp, and the compound can be detected in various tissues including blood, gills, liver, brain, and muscle after exposure to environmentally relevant concentrations. redalyc.org

Impact on Freshwater Plants

Acesulfame potassium (ACE-K) is prevalent in aquatic environments, necessitating an understanding of its impact on primary producers such as freshwater plants. acesulfamek.org Ecotoxicological studies have been conducted to determine the potential effects of ACE-K on various aquatic flora, including macrophytes and algae. nih.govnih.gov

Research on the freshwater macrophyte duckweed (Lemna minor) has been conducted to assess the impact of several artificial sweeteners. In one such study, L. minor was exposed to a range of ACE-K concentrations. The study evaluated endpoints such as frond number, frond area, and total chlorophyll (B73375) content. The results indicated that acesulfame K did not cause any significant negative effects on the measured growth parameters of the duckweed. agriculturejournals.cz In contrast to other sweeteners like aspartame (B1666099) and sucralose (B1001) which inhibited growth, acesulfame K's effect was found to be negligible in this specific test. agriculturejournals.cz

A comprehensive review of ecotoxicological data for ACE-K, which included studies on freshwater plants, contributed to a broader environmental risk assessment. researchoutreach.org This assessment, considering a robust set of studies on fish, invertebrates, and freshwater plants, concluded that ACE-K presents a negligible risk to the aquatic environment at current environmental concentrations. researchoutreach.orgresearchgate.net

Table 1: Effects of Acesulfame Potassium on Lemna minor

Endpoint Observation Reference
Frond Number No significant negative effect agriculturejournals.cz
Frond Area No significant negative effect agriculturejournals.cz

Toxicity of Transformation Products to Aquatic Organisms

While acesulfame potassium itself may exhibit low toxicity at environmentally relevant concentrations, the potential for its transformation products (TPs) to be more harmful is a subject of ongoing research. acesulfamek.orgresearchgate.net ACE-K can be degraded in the environment through processes like photodegradation or during water treatment processes such as chlorination and ozonation. researchgate.netresearchgate.netarviatechnology.com Some studies suggest these degradation processes can create byproducts with greater toxicity than the parent compound. researchgate.nethkbu.edu.hk

For instance, the chlorination of water containing ACE-K has been shown to produce disinfection by-products. A preliminary assessment of these chlorinated mixtures using the luminescence inhibition of the bacterium Vibrio fischeri found that the by-products were up to 1.8 times more toxic than acesulfame K itself. researchgate.net Similarly, initial findings from studies on advanced oxidative wastewater treatment processes suggest that degrading acesulfame may lead to the formation of more toxic and stable products, potentially exacerbating pollution. hkbu.edu.hk

Predictive models have also been used to estimate the toxicity of TPs. The Ecological Structure-Activity Relationship (ECOSAR) model was used to evaluate the ecotoxicity of ACE-K and its TPs. The results indicated that while ACE-K primarily shows chronic toxicity, certain transformation products, such as TP196 and TP194, were predicted to have significantly increased toxic effects on fish. mdpi.com

Table 2: Toxicity of Acesulfame Potassium Transformation Products (TPs)

Transformation Process Organism Observed/Predicted Effect Reference
Chlorination Vibrio fischeri By-products up to 1.8-fold more toxic than parent compound. researchgate.net
Advanced Oxidation Aquatic Organisms Potential for more toxic and stable products. hkbu.edu.hk
Environmental Degradation Fish ECOSAR model predicts significantly increased chronic toxicity for TP196 and TP194. mdpi.com

Risk Assessment Frameworks for Environmental Exposure

The environmental risk assessment of acesulfame potassium involves a framework that integrates exposure and effects characterization. nih.gov This process utilizes data from extensive environmental monitoring and laboratory ecotoxicity studies to determine the potential risk to aquatic ecosystems. researchoutreach.orgresearchgate.net

A key component of this framework is the comparison of the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). nih.govnih.gov The PEC is estimated using probabilistic exposure models, such as iSTREEM and E-FAST, which use actual usage data to predict ACE-K concentrations in rivers and streams. nih.gov The PNEC is derived from ecotoxicological data from studies on various aquatic organisms, including fish, invertebrates, and plants. nih.govnih.gov The resulting ratio between these values helps to determine the margin of safety. nih.gov Based on this approach, assessments have concluded that ACE-K has high margins of safety and poses a low risk to the aquatic environment. nih.gov

Another tool used in these frameworks is the Ecological Structure-Activity Relationship (ECOSAR) model, developed by the U.S. Environmental Protection Agency. This computer-based model predicts the aquatic toxicity of chemicals based on their molecular structure, which is particularly useful for assessing the potential risks of transformation products for which limited empirical toxicity data exist. mdpi.com

Furthermore, due to its high solubility and persistence, acesulfame K has been identified as an ideal chemical marker of domestic wastewater in aquatic systems, which can aid in tracking pollution sources. acesulfamek.org

Table 3: Components of Environmental Risk Assessment Frameworks for Acesulfame Potassium

Component Description Application for Acesulfame K Reference
Exposure Assessment
Environmental Monitoring Direct measurement of ACE-K concentrations in various environmental compartments (surface water, wastewater, etc.). Worldwide monitoring data confirms ACE-K presence, with average concentrations in the low µg/L range in surface waters. nih.gov
Probabilistic Exposure Models (e.g., iSTREEM, E-FAST) Computer models that predict the concentration of substances in the environment based on usage and fate data. Used to confirm empirical monitoring data and predict concentrations in rivers and streams. nih.gov
Effects Assessment
Ecotoxicity Testing Laboratory studies to determine the concentration of a substance that causes adverse effects in aquatic organisms. A robust set of acute and chronic data exists for fish, invertebrates, and freshwater plants. nih.govnih.gov
Predicted No-Effect Concentration (PNEC) The concentration below which unacceptable effects on the ecosystem are not expected to occur. Derived from the most sensitive species in ecotoxicity tests. nih.govnih.gov
Risk Characterization
Risk Quotient (PEC/PNEC) The ratio of the predicted environmental concentration to the predicted no-effect concentration. Calculations indicate high margins of safety and a negligible risk to the aquatic environment. nih.govnih.gov

Toxicological Assessment and Safety Evaluation

Genotoxicity and Carcinogenicity Studies

The potential for a substance to cause genetic mutations or cancer is a critical aspect of its safety assessment. Acesulfame (B1210027) potassium has been evaluated in a range of studies to determine its profile in these areas.

In vitro studies on acesulfame potassium have yielded mixed results regarding its genotoxic potential. One study assessing its effect on human lymphocytes found that acesulfame potassium induced a mild genotoxic effect by increasing the frequency of chromosomal aberrations at long-term treatment and DNA damage at a concentration of 15 μg/mL. The same study noted a cytotoxic effect in both human lymphocytes and HepG2 cells at higher concentrations. The types of structural abnormalities observed in human lymphocytes included chromatid breaks, chromosome breaks, sister chromatid unions, dicentric chromosomes, fragments, and chromatid exchange.

Another study using the comet assay on human lymphocytes indicated that a commercial blend of aspartame (B1666099) and acesulfame potassium exhibited significant genotoxic activity. However, some research suggests that in this combination, aspartame is the component responsible for the genotoxicity.

Interactive Data Table: In Vitro Genotoxicity of Acesulfame Potassium

Assay Type Cell Line Concentration Range Findings Reference
Chromosomal Aberration Assay Human Lymphocytes 60, 120, 240 μg/mL (48h) Significant increase in chromosomal aberrations
Comet Assay Human Lymphocytes 15 μg/mL Induced comet tail length, intensity, and moment
MTT Assay HepG2 Cells 120, 240 μg/mL (24h, 48h) Notable decrease in cell viability
Comet Assay Human Lymphocytes 0.5% No significant genetic damage

In vivo studies in animal models have also been conducted to assess the genotoxic potential of acesulfame potassium. One study demonstrated that acesulfame potassium induced DNA damage in the bone marrow cells of mice at concentrations of 150, 300, and 600 mg/kg, as determined by the comet assay. Another study reported that acesulfame potassium caused a significant increase in the frequency of chromosomal aberrations in Swiss albino male mice at doses of 60, 450, 1500, and 2250 mg/kg.

In contrast, a study on a blend of acesulfame potassium (up to 150 mg/kg) and aspartame (up to 350 mg/kg) did not find it to be genotoxic in Swiss albino male mice using the chromosomal aberrations assay. The National Toxicology Program (NTP) conducted a study in genetically modified mice and found that acesulfame potassium did not increase the frequency of micronucleated erythrocytes in the peripheral blood of male or female Tg.AC hemizygous mice. However, in p53 haploinsufficient mice, a significant exposure concentration-related increase in the frequency of micronucleated erythrocytes was observed in males but not females.

Interactive Data Table: In Vivo Genotoxicity of Acesulfame Potassium

Animal Model Assay Type Concentration/Dose Findings Reference
Swiss Albino Mice Comet Assay 150, 300, 600 mg/kg Increased DNA damage in bone marrow cells
Swiss Albino Male Mice Chromosomal Aberration Assay 60, 450, 1500, 2250 mg/kg Significant increase in chromosomal aberrations
Tg.AC Hemizygous Mice Micronucleus Test 0.3% to 3% in feed No increase in micronucleated erythrocytes
p53 Haploinsufficient Mice Micronucleus Test 0.3% to 3% in feed Significant increase in micronucleated erythrocytes in males

The National Toxicology Program (NTP) conducted studies in genetically modified mice (Tg.AC hemizygous and p53 haploinsufficient models) to assess the carcinogenic potential of acesulfame potassium. The results of these studies showed no evidence of carcinogenic activity in male or female p53 haploinsufficient mice exposed to up to

Reproductive and Developmental Toxicity

Impacts on Offspring Development (e.g., Fetal Growth, Hypoglycemia)

Studies in animal models suggest that maternal consumption of acesulfame potassium (Ace-K) may have notable effects on fetal and offspring development. In mice, maternal consumption of an Ace-K solution was associated with reduced fetal growth and fetal hypoglycemia. nih.govresearchgate.net Specifically, one study observed a 16.5% reduction in male fetal weight and a 20% reduction in the fasting blood glucose concentration of female fetuses. nih.gov The length of pregnancy was also found to be significantly shorter in mice consuming Ace-K compared to control groups. nih.govresearchgate.net

Summary of Research on Acesulfame Potassium and Offspring Development
Animal ModelKey FindingsReference
Mice (C57BL/6)Maternal Ace-K consumption associated with reduced male fetal weight and female fetal hypoglycemia. nih.govresearchgate.net
Mice (C57BL/6)Significantly shorter gestation period observed in the Ace-K group. nih.govresearchgate.net
Mice (C57BL/6)Female offspring showed impaired glucose tolerance in adulthood. nih.govfao.org
Mice (C57BL/6)Male offspring exhibited increased gonadal fat adipocyte size. nih.govresearchgate.net
Mice (C57BL/6)Female offspring showed negative impacts on estrus cycles and alterations in ovulation markers. nih.govresearchgate.net

Association with Precocious Puberty Risk

Research has indicated a potential link between the consumption of acesulfame potassium and an increased risk of central precocious puberty (CPP). A study involving 884 girls aged 6-12 found that, after adjusting for confounding factors, consumption of Ace-K at levels above the median was associated with a higher risk of CPP. nih.govtmu.edu.tw The odds ratio was reported as 1.88 for this group compared to those with no Ace-K consumption. nih.govtmu.edu.tw

Animal studies have provided further insights into this association. In rats, consumption of Ace-K from the in-utero stage through the post-weaning period resulted in an accelerated onset of puberty. nih.govtmu.edu.tw This was accompanied by an increase in the expression of brain gonadotropin-releasing hormone (GnRH), a key hormone in the initiation of puberty. nih.govtmu.edu.tw Direct injection of Ace-K into the brains of rats also induced an early onset of puberty. nih.govtmu.edu.tw In-vitro studies on hypothalamic neuron cells showed that Ace-K treatment led to increased production of reactive oxygen species, which in turn activated protein kinase A and elevated GnRH expression. nih.govtmu.edu.tw Some researchers have suggested that Ace-K may trigger the release of puberty-related hormones by activating "sweet taste" pathways in brain cells. sciencedaily.comdrugs.com

Research Findings on Acesulfame Potassium and Precocious Puberty
Study TypeSubjectKey FindingsReference
Longitudinal Study884 girls (aged 6-12)Ace-K consumption above the median dose was associated with a higher CPP risk (OR = 1.88). nih.govtmu.edu.tw
Animal StudyRatsConsumption from in-utero to post-weaning stages accelerated puberty onset. nih.govtmu.edu.tw
Animal StudyRatsAssociated with increased brain gonadotropin-releasing hormone (GnRH) expression. nih.govtmu.edu.tw
In Vitro StudyN44 hypothalamic neuron cellsAce-K treatment increased reactive oxygen species, leading to increased GnRH expression. nih.govtmu.edu.tw

Neurological and Cognitive Effects

Influence on Memory Functions in Animal Models

Long-term consumption of acesulfame potassium has been shown to affect cognitive functions in animal models. researchgate.netnih.gov In a study involving C57BL/6J mice, extended exposure to Ace-K (40 weeks) resulted in impaired cognitive memory functions. nih.govplos.org These impairments were identified using standard behavioral tests such as the Morris Water Maze and Novel Objective Preference tests, while motor function and anxiety levels remained unaffected. researchgate.netnih.gov

Another study investigated the effects of long-term Ace-K intake in mice on a low-carbohydrate diet. nih.gov The results showed a decrease in short-term and object cognitive memories in the Y-maze and novel object recognition tests, respectively. nih.gov It is suggested that acesulfame potassium or its metabolites may be able to cross the blood-brain barrier, leading to these effects on learning and memory. researchgate.net

Alterations in Neurometabolic Functions

The cognitive deficits observed in animal models following chronic Ace-K consumption have been linked to significant alterations in neurometabolic functions. researchgate.netnih.gov The neurological effects induced by Ace-K were associated with metabolic dysregulation in hippocampal neurons, specifically involving the inhibition of glycolysis and a depletion of functional ATP. researchgate.netnih.govplos.org This suggests that chronic use of Ace-K could affect cognitive functions by altering the energy metabolism within the brain. researchgate.netnih.gov

Further investigation revealed that these cognitive impairments were also connected to neurosynaptic abnormalities. nih.govplos.org Specifically, there was a dysregulation of the TrkB-mediated BDNF (Brain-Derived Neurotrophic Factor) and Akt/Erk-mediated cell growth and survival pathways in hippocampal neurons. researchgate.netnih.govplos.org Additionally, a study on mice fed a low-carbohydrate diet with Ace-K found that the observed cognitive decline was associated with significantly decreased glucose levels in the frontal cortex, even though plasma glucose levels were not significantly different. nih.govresearchgate.net

Neuroinflammation and Brain Health Considerations

Research indicates that artificial sweeteners, as a category, may be linked to neuroinflammation and oxidative stress. esmed.org These processes can disrupt the blood-brain barrier and alter cerebral blood flow, potentially accelerating cognitive decline. esmed.org While direct evidence linking acesulfame potassium specifically to neuroinflammation is an area of ongoing research, the broader class of compounds has been associated with these effects. esmed.org The disruption of the gut microbiome by artificial sweeteners is also considered a potential pathway that could worsen neurocognitive issues through the gut-brain axis. esmed.org

Gastrointestinal and Gut Microbiome Interactions

Acesulfame potassium consumption has been demonstrated to perturb the gut microbiome in animal studies. A four-week treatment with Ace-K in CD-1 mice led to significant shifts in the gut bacterial community composition. nih.govplos.org These effects were found to be highly gender-specific. nih.govplos.org

In male mice, Ace-K consumption led to an increase in body weight gain and a significant increase in the genus Bacteroides. nih.govnih.gov Functional gene enrichment analysis revealed that in male mice, bacterial genes involved in energy metabolism, such as those for sugar transport, glycolysis, and the TCA cycle, were activated. nih.govplos.org

In female mice, however, Ace-K did not increase body weight gain. nih.govplos.org Instead, it was associated with a decrease in the relative abundance of several beneficial genera, including Lactobacillus and Clostridium. nih.gov The functional gene analysis showed that energy metabolism pathways were inhibited in female animals. nih.govplos.org Such alterations in the gut microbiota raise questions about the potential for Ace-K to increase the risk of developing chronic inflammation by disrupting gut bacteria and their associated functional pathways. nih.govplos.org

Effects of Acesulfame Potassium on Gut Microbiome in CD-1 Mice
SexBody Weight ChangeKey Changes in Bacterial GeneraMetabolic Pathway ChangesReference
MaleIncreased gainBacteroides, significant changes in Anaerostipes and SutterellaActivation of bacterial genes for energy metabolism nih.govplos.orgnih.gov
FemaleNo significant changeLactobacillus, ↓ ClostridiumInhibition of bacterial genes for energy metabolism nih.govplos.orgnih.gov

Modulation of Gut Bacterial Composition and Diversity

Acesulfame potassium (Ace-K) has been shown to perturb the gut microbiome. nih.gov Studies in animal models indicate that consumption of Ace-K can alter the composition of gut bacteria. nih.gov For instance, a four-week treatment with Ace-K in CD-1 mice led to notable shifts in the gut bacterial community. nih.gov

In female mice, consumption of acesulfame-K was associated with a significant decrease in the abundance of several bacterial genera, including Lactobacillus, Clostridium, an unassigned genus within the Ruminococcaceae family, and an unassigned genus within the Oxalobacteraceae family. nih.govplos.org Conversely, the abundance of Mucispirillum was found to increase in female mice following Ace-K consumption. nih.govmdpi.com In male mice, Ace-K treatment led to a significant increase in the abundance of Bacteroides, Anaerostipes, and Sutterella. nih.govplos.orgresearchgate.net

However, other studies have reported minimal effects. One study on Wistar rats treated for 28 days with acesulfame potassium showed only minor impacts on the fecal microbiota. researchgate.net Similarly, a study found that an intake of 15 mg/kg body weight per day of Ace-K did not affect the relative amount of Clostridium cluster XIVa in the fecal microbiota. mdpi.com

Table 1: Effects of Acesulfame Potassium on Gut Bacterial Genera in CD-1 Mice

Gender Bacterial Genus Observed Change in Abundance
Female Lactobacillus Decreased
Female Clostridium Decreased
Female Ruminococcaceae (unassigned) Decreased
Female Oxalobacteraceae (unassigned) Decreased
Female Mucispirillum Increased
Male Bacteroides Increased
Male Anaerostipes Increased
Male Sutterella Increased

Gender-Specific Effects on Gut Microbiome and Metabolism

The impact of acesulfame potassium on the gut microbiome and host metabolism appears to be highly gender-dependent. nih.govplos.org Research in CD-1 mice has demonstrated that the shifts in gut bacterial composition, body weight gain, and changes in fecal metabolomic profiles following Ace-K consumption differ significantly between males and females. nih.govnih.gov

Specifically, male mice treated with Ace-K showed a significant increase in body weight gain, a phenomenon not observed in their female counterparts. nih.govnih.govplos.org This gender-specific weight gain is associated with corresponding changes in the gut microbiota. researchgate.net In males, the increased abundance of bacteria such as Bacteroides and Sutterella may activate bacterial energy harvesting pathways, contributing to weight gain. researchgate.net

Furthermore, functional gene enrichment analysis revealed that Ace-K consumption activated numerous bacterial genes involved in energy metabolism in male mice, while these same genes were inhibited in female mice. nih.govplos.org Differential changes in fecal metabolic profiles were also observed between the sexes. nih.govplos.org For example, acesulfame potassium-treated male rats exhibited larger alterations in glycine conjugated primary and secondary bile acids than females. researchgate.net These findings highlight that the metabolic consequences of Ace-K consumption are not uniform and are significantly influenced by gender. nih.govplos.org

Impact on Bacterial Metabolism and Biofilm Formation

Acesulfame potassium can influence bacterial metabolism and virulence-associated behaviors, including biofilm formation. embopress.org Studies have shown that Ace-K can inhibit the growth of certain bacterial pathogens and disrupt biofilm formation. embopress.orgbsac.org.uk For example, a 10% acesulfame-K solution was found to inhibit biofilm formation of Porphyromonas gingivalis, a periodontal pathogen, and exhibited bactericidal activity against the bacteria within the biofilm. nih.gov

In addition to inhibiting biofilm formation, Ace-K can affect bacterial metabolism in other ways. researchgate.net Research on Escherichia coli K-12, a common gut microbe, demonstrated that Ace-K induced its growth and caused the most notable changes in the expression of multiple key enzymes that regulate important metabolic pathways compared to other artificial sweeteners. researchgate.net These affected pathways include propanoate, phosphonate, and fatty acid metabolism, as well as the biosynthesis of several amino acids. Some research also suggests that Ace-K can weaken the bacterial cell membrane, leading to cell lysis. embopress.org

Endocrine and Metabolic Homeostasis

Effects on Insulin (B600854) and Leptin Levels

The influence of acesulfame potassium on endocrine hormones such as insulin and leptin has been a subject of investigation, with studies revealing moderate and sometimes sex-specific effects. Protracted exposure (40 weeks) to Ace-K in normal C57BL/6J mice was found to alter fasting insulin and leptin levels. nih.govnih.gov

In a study involving C57BL/6 mice on a high-fat diet (HFD), Ace-K supplementation led to different outcomes in males and females. cambridge.org In male mice, Ace-K added to an HFD was associated with a reduction in plasma insulin concentrations. cambridge.org Conversely, in female mice on an HFD, Ace-K supplementation resulted in a significant increase in plasma insulin concentrations compared to those on an HFD without the sweetener. cambridge.orgpreprints.org Leptin levels were generally increased by a high-fat diet in both sexes, with no significant additional impact from Ace-K. preprints.org Another study showed that in male mice, Ace-K in a control diet increased plasma insulin compared to the control diet alone, while in the context of a high-fat diet, it decreased insulin levels. preprints.org

Table 2: Gender-Specific Effects of Acesulfame Potassium on Plasma Insulin in C57BL/6 Mice on a High-Fat Diet (HFD)

Gender Diet Group Plasma Insulin Change
Male HFD + Ace-K Decreased (vs. HFD alone)
Female HFD + Ace-K Increased (vs. HFD alone)

Glucose Homeostasis and Insulin Sensitivity

The effects of acesulfame potassium on glucose homeostasis and insulin sensitivity have yielded mixed results across various studies. Some research indicates that Ace-K has a limited influence on these metabolic parameters. For example, long-term (40-week) exposure in C57BL/6J mice did not affect insulin sensitivity. nih.gov Similarly, other mouse studies found no effect on glucose tolerance upon Ace-K consumption. frontiersin.orgresearchgate.net A human study involving the consumption of a beverage containing both aspartame and acesulfame K for two weeks found no adverse influence on glucose, insulin, or insulin sensitivity in healthy adults. nih.gov

In contrast, other studies suggest that Ace-K can have sex-specific effects on glucose metabolism, particularly when combined with a high-fat diet. cambridge.org In male C57BL/6 mice, Ace-K supplementation improved glucose tolerance. cambridge.org However, in female mice, it was associated with increased glucose intolerance. cambridge.org It has also been suggested that some artificial sweeteners may impair glucose metabolism, but only when co-ingested with carbohydrates. frontiersin.org While some studies have raised concerns about artificial sweeteners altering gut microbiota and potentially worsening glycemic control, human meta-analyses have largely reported no effect on glycemic control. nih.gov

Interactions with Other Artificial Sweeteners

Acesulfame potassium is frequently used in combination with other artificial sweeteners, most commonly sucralose (B1001) or aspartame. amerigoscientific.comwikipedia.orgific.org This blending strategy is employed to create a more sucrose-like taste and to mask the slightly bitter aftertaste that Ace-K can have at high concentrations. wikipedia.orgmedicalnewstoday.com The combination of sweeteners can result in a synergistic effect, where the blend is sweeter than the sum of its individual components. wikipedia.org

Due to its high stability under heat and across a range of pH levels, Ace-K is a versatile food additive in products that require a long shelf life, and it is often the preferred partner for less stable sweeteners like aspartame. wikipedia.orgmedicalnewstoday.com In carbonated beverages, for instance, it is almost always used in conjunction with another sweetener. wikipedia.org Studies have been conducted on beverages containing both acesulfame K and aspartame to assess their combined impact on metabolic health, with one such study finding no alteration in glucose metabolism in adult males and females after two weeks of consumption. nih.gov

Analytical Methodologies for Acesulfame Potassium Detection and Quantification

Chromatographic Techniques

Chromatography involves the separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. This is a widely used approach for the analysis of acesulfame (B1210027) potassium. nih.gov

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV/Vis, DAD)

HPLC is a prevalent technique for the determination of acesulfame potassium, often coupled with UV/Vis or Diode Array Detectors (DAD). nih.govakjournals.compensoft.netekb.egekb.eg The UV absorption properties of acesulfame potassium make UV/Vis and DAD suitable detection methods, typically at wavelengths around 227 nm or 230 nm. akjournals.comekb.egspkx.net.cnub.ro

Reversed-phase HPLC, commonly utilizing C18 columns, is frequently employed for the separation of acesulfame potassium, often alongside other artificial sweeteners. akjournals.compensoft.netekb.egspkx.net.cnub.ro Mobile phases typically consist of mixtures of water or buffer solutions (such as phosphate (B84403) buffer or ammonium (B1175870) acetate) and organic solvents like methanol (B129727) or acetonitrile (B52724). akjournals.compensoft.netekb.egekb.egspkx.net.cnub.ro The specific composition and pH of the mobile phase are optimized to achieve adequate separation of acesulfame potassium from the sample matrix and other analytes. akjournals.comekb.egub.ro

Sample preparation for HPLC analysis can involve simple dilution, especially for liquid samples like beverages. scispace.com For more complex matrices, such as food products, extraction steps using solvents like water, sometimes assisted by ultrasound, and clean-up procedures like precipitation or solid-phase extraction (SPE) may be necessary to remove interfering substances. pensoft.netspkx.net.cneuropa.eu

Research findings demonstrate the effectiveness of HPLC for acesulfame potassium analysis. For example, a method for determining acesulfame potassium in food using ultrasonic-assisted aqueous extraction and DAD detection at 230 nm on a C18 column showed a detection limit of 1.7 mg/kg and mean spike recoveries exceeding 90% in juice samples. spkx.net.cn Another RP-HPLC method with DAD detection for simultaneous determination of acesulfame K, sodium saccharin, and aspartame (B1666099) in beverages achieved a limit of detection of 0.07 mg/L for acesulfame K. akjournals.com HPLC with evaporative light scattering detection (ELSD) has also been used for the simultaneous determination of multiple sweeteners, including acesulfame potassium, in beverages and canned fruits. europa.eunih.gov

Here is a summary of some HPLC methods for Acesulfame Potassium detection:

MatrixColumn TypeMobile PhaseDetection Wavelength (nm)Detection LimitRecovery (%)Reference
Food (Juice)C18Methanol - 0.02 mol/L Ammonium Acetate (5.5:94.5)2301.7 mg/kg>90 spkx.net.cn
Soft DrinksC18Potassium dihydrogen orthophosphate (pH 4.3) - Acetonitrile (88:12)2271 mg/kg93.5-104.9 ub.ro
BeveragesC18Acetonitrile - Diluted Phosphoric Acid (pH 3.8) (7:93)195, 220, 2300.07 mg/LNot specified akjournals.com
Chocolate/CocoaRP-18Phosphate buffer (pH 3.5) : Acetonitrile (90:10)210, (210.30-360.10) DAD5.0 mg/kg (LOQ)Not specified pensoft.net
BeveragesC18Potassium dihydrogen phosphate (pH 4.5) - Acetonitrile (80:20)217, 226 (DAD)Not specified98.9-101.5 ekb.egekb.eg
Beverages/FruitsNot specifiedMethanol – buffer solution – acetone (B3395972) (69:24:7)ELSD<15 mg/kg (LOD)Not specified europa.eunih.gov

Note: LOQ = Limit of Quantification, LOD = Limit of Detection

Ion Chromatography (IC)

Ion Chromatography is another valuable technique for the determination of acesulfame potassium, particularly when analyzing it alongside other ionic artificial sweeteners. nih.govnih.gov IC separates analytes based on their charge using an ion-exchange stationary phase and a suitable eluent. Conductivity detection is commonly used in IC for the detection of sweeteners. nih.gov

Research has shown the successful application of IC for the simultaneous determination of acesulfame potassium and other artificial sweeteners like aspartame, sodium cyclamate, and sodium saccharin. nih.gov Using a suppressed conductivity detector and a KOH eluent generator, good linearity, sensitivity, and reproducibility were achieved. nih.gov The detection limit for acesulfame potassium was reported as 0.019 mg/L, with recoveries ranging from 97.96% to 103.23% in drinks and preserved fruits. nih.gov IC has also been used to determine the concentration of potassium in acesulfame K samples. nih.gov

Gas Chromatography (GC)

While Gas Chromatography is a powerful separation technique, it is generally not the primary method for analyzing acesulfame potassium directly due to its low volatility. researchgate.net However, GC can be used for the analysis of certain derivatives or related compounds. researchgate.net Some sources indicate that GC is a suitable technique for acesulfame K analysis, potentially involving derivatization steps to increase volatility. sigmaaldrich.com GC-MS can also be used for the quantification of acesulfame, often with deuterated internal standards. caymanchem.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple and relatively rapid chromatographic technique that can be used for the separation and identification of acesulfame potassium, often as part of multi-sweetener analysis. nih.govresearchgate.netmdpi.comresearchgate.netakjournals.com TLC involves separating compounds on a thin layer of stationary phase coated on a plate, using a mobile phase that moves up the plate by capillary action. Detection is typically done by visualizing the separated spots under UV light or using specific spray reagents.

TLC methods have been developed for the separation of acesulfame potassium alongside other sweeteners and preservatives on silica (B1680970) gel plates using specific mobile phase compositions, such as mixtures of ethanol, isopropanol, and aqueous ammonia. researchgate.netakjournals.com While TLC can be used for qualitative or semi-quantitative analysis, it may not offer the same level of sensitivity and accuracy as HPLC or CE for precise quantification in complex matrices. researchgate.net However, it can serve as a useful screening method. researchgate.net

Electrophoretic Methods

Electrophoretic methods separate analytes based on their differential migration in an electric field. Capillary Electrophoresis is a prominent electrophoretic technique used for acesulfame potassium analysis.

Capillary Electrophoresis (CE)

Capillary Electrophoresis, including Capillary Zone Electrophoresis (CZE), is a versatile technique that offers high separation efficiency and can be used for the analysis of acesulfame potassium, often simultaneously with other ionic sweeteners. nih.govscispace.comresearchgate.netrsc.org CE separations are performed in narrow capillaries, and detection can be achieved using various methods, including UV detection and contactless conductivity detection (C4D). rsc.orgnih.govchrom-china.comnih.gov

CE with UV detection is suitable for acesulfame potassium due to its UV absorbance. rsc.org Indirect UV detection can also be used when the analyte itself does not have strong UV absorbance but affects the absorbance of a background electrolyte. nih.gov Contactless conductivity detection is another effective method for detecting ionic analytes like acesulfame potassium in CE. nih.govchrom-china.comnih.gov

CE methods have been developed for the determination of acesulfame potassium in various samples, including beverages and soy sauce. rsc.orgnih.govchrom-china.comnih.gov Optimized CE conditions, such as the composition and pH of the running buffer and the application of hydrodynamic pumping, can improve separation efficiency and detection limits. nih.gov For instance, a CE method with contactless conductivity detection optimized by hydrodynamic pumping allowed for the determination of acesulfame K with a detection limit of 3.8 µmol L⁻¹ at a separation time of 190 seconds. nih.gov Another CE method with C4D and field-amplified sample injection achieved detection and quantification limits of 0.15 mg/kg and 0.48 mg/kg, respectively, for acesulfame K in soy sauce. chrom-china.comnih.gov

Here is a summary of some CE methods for Acesulfame Potassium detection:

MatrixDetection MethodKey FeaturesDetection LimitRecovery (%)Reference
SweetenersContactless ConductivityOptimized by hydrodynamic pumping3.8 µmol L⁻¹Not specified nih.gov
Soy SauceC4DLiquid-liquid extraction, FASI0.15 mg/kg (LOD)92.3-108.1 chrom-china.comnih.gov
Food/BeveragesUVCapillary Zone Electrophoresis (CZE)Not specifiedNot specified nih.govrsc.org
BeveragesC4DFast separations (<6 min)Not specifiedNot specified nih.gov

Note: C4D = Capacitively Coupled Contactless Conductivity Detection, FASI = Field-Amplified Sample Injection, LOD = Limit of Detection

Micellar Electrokinetic Chromatography (MEKC)

Micellar Electrokinetic Chromatography (MEKC), a mode of capillary electrophoresis (CE), is utilized for the separation of both neutral and ionic compounds, including acesulfame potassium. lumexinstruments.eslumexinstruments.com This technique offers advantages such as greater resolution, faster analysis times, and lower operational costs compared to traditional High-Performance Liquid Chromatography (HPLC) in some applications. nih.govoup.com

MEKC methods for acesulfame potassium often involve using an uncoated fused-silica capillary column and a buffer solution containing a surfactant, such as sodium deoxycholate (SDC), which forms micelles. nih.govoup.com Separation is achieved based on the differential partitioning of analytes between the aqueous buffer and the pseudostationary micellar phase, as well as their electrophoretic mobility. lumexinstruments.eslumexinstruments.com Detection is commonly performed using UV absorption, typically at wavelengths around 254 nm. lumexinstruments.eslumexinstruments.com

MEKC has been successfully applied for the simultaneous determination of acesulfame K alongside other artificial sweeteners and preservatives in various matrices, including soft drinks and preserved fruits. lumexinstruments.esnih.govoup.com For instance, a method using a buffer of 0.05 M SDC, 0.01 M potassium dihydrogenorthophosphate, and 0.01 M sodium borate, operating at 20 kV, achieved good separation of acesulfame-K, aspartame, saccharin, alitame, and dulcin, along with caffeine, benzoic acid, and sorbic acid, in less than 12 minutes. nih.gov Another MEKC method for preserved fruits utilized a buffer containing 0.05M SDC, 0.01M potassium dihydrogen-phosphate, 0.01M sodium tetraborate, and 5% acetonitrile (pH 8.6) with detection at 254 nm to separate acesulfame-K from other sweeteners and preservatives. oup.com

Spectroscopic Techniques

Spectroscopic techniques provide alternative or complementary approaches for the detection and characterization of acesulfame potassium, often offering faster analysis times compared to chromatographic methods. nih.gov

UV/Vis Spectroscopy

UV/Vis spectroscopy is a common technique for the detection and quantification of acesulfame potassium, leveraging its intrinsic absorption in the ultraviolet region. nih.gov Acesulfame potassium exhibits a characteristic absorbance peak at a wavelength of approximately 226-227 nm. pensoft.netsigmaaldrich.comnih.govmjcce.org.mkresearchgate.net

This technique can be used for direct determination of acesulfame K, particularly in simpler matrices or tabletop sweeteners. sigmaaldrich.com For example, the acesulfame K content in tabletop sweeteners can be determined photometrically at its absorbance maximum at 227 nm, based on standardized methods. sigmaaldrich.com

UV/Vis spectroscopy can also be coupled with multivariate calibration methods, such as Partial Least Squares (PLS), for the simultaneous determination of acesulfame K in mixtures with other sweeteners that have overlapping spectra. mjcce.org.mkresearchgate.netconicet.gov.ar While acesulfame potassium, aspartame, and stevioside (B1681144) may have overlapping UV spectra, multivariate calibration allows for their simultaneous determination without prior separation. mjcce.org.mk

However, matrix effects can interfere with UV/Vis spectroscopic analysis. pensoft.net For instance, in chocolate products, a matrix-specific compound has been observed that interferes with the UV spectrum of acesulfame K, requiring additional purification or comparison of spectral characteristics to avoid misleading results. pensoft.netpensoft.netresearchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopic technique that can be used for the identification and analysis of acesulfame potassium based on its unique molecular vibrations. nih.govdergipark.org.tr FTIR measures the amount of light absorbed by a sample at different wavelengths, providing a spectral fingerprint of the compound. nih.gov

FTIR has been applied for the determination of acesulfame-K, often in combination with multivariate analysis techniques like Partial Least Squares (PLS). nih.govdntb.gov.ua Simple extraction procedures can be used to prepare samples from diet foods for FTIR analysis of acesulfame-K content. nih.gov PLS models can be developed using specific spectral ranges corresponding to relevant IR absorption bands of acesulfame-K for its prediction and quantification. nih.gov Studies have shown accurate prediction of acesulfame-K content in food samples using the fingerprint region between 1100 and 1300 cm⁻¹ with FTIR coupled with PLS, showing good agreement with HPLC results. nih.gov

FTIR can also be used for the determination of acesulfame-K in tabletop sweeteners, employing extraction strategies and measuring peak height values at specific wavenumbers, such as 1170 cm⁻¹ for acesulfame-K. researchgate.netnih.gov This method can significantly reduce the analysis time compared to HPLC. researchgate.netnih.gov

Fourier-Transform Raman Spectrometry

Fourier-Transform Raman (FT-Raman) spectrometry is another vibrational spectroscopic technique that provides information about molecular vibrations, complementing FTIR spectroscopy. nih.govdergipark.org.tr Unlike FTIR, Raman spectroscopy measures the frequency of light scattered by the sample. nih.gov FT-Raman uses a laser as the light source and is less susceptible to fluorescence compared to Raman spectroscopy using visible excitation. thermofisher.comscientific.net

FT-Raman spectrometry has been successfully employed for the multi-analyte analysis of non-nutritional sweeteners, including acesulfame-K, in various matrices with simple sample preparation. nih.gov Specific characteristic peaks in the Raman spectrum can be used for the identification of acesulfame potassium. spiedigitallibrary.org For example, acesulfame potassium shows characteristic peaks at 549, 641, and 1650 cm⁻¹ in Surface-Enhanced Raman Spectroscopy (SERS). spiedigitallibrary.org

FT-Raman mapping can be used to analyze the spatial distribution of components in solid samples, such as pharmaceutical dosage forms, and can identify acesulfame potassium even when it is a minor component with features obscured by other substances. thermofisher.com Chemometric analysis, such as Principal Component Analysis (PCA), can be coupled with FT-Raman to extract the spectrum of acesulfame potassium from complex mixtures. thermofisher.com

FT-Raman spectroscopy offers advantages such as compatibility with glass and minimal sample preparation, making it suitable for rapid qualitative determination of sweeteners in samples like liquor and wine. thermofisher.comscientific.net

Advanced Detection Systems

Advanced detection systems, particularly Mass Spectrometry (MS), are frequently coupled with separation techniques to provide highly sensitive and specific methods for the detection and quantification of acesulfame potassium. nih.govfda.gov.twaip.orgjfda-online.com

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is a powerful technique used in conjunction with chromatography, such as Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), for the identification and quantification of acesulfame potassium. nih.govfda.gov.twaip.orgjfda-online.comlabrulez.com LC-MS/MS (tandem mass spectrometry) is a widely used method that offers high sensitivity, specificity, and throughput for the simultaneous determination of multiple sweeteners, including acesulfame potassium, in complex food matrices. fda.gov.twaip.orgjfda-online.com

In LC-MS/MS methods for acesulfame potassium, chromatographic separation is typically performed using reversed-phase columns. fda.gov.twaip.org Detection is achieved by monitoring specific mass-to-charge ratio (m/z) values corresponding to acesulfame potassium and its characteristic fragment ions in multiple reaction monitoring (MRM) mode. fda.gov.twlabrulez.com Acesulfame potassium can be detected in negative ion mode, forming ions such as [M-K]⁻ with an m/z of 161.9. labrulez.com

LC-MS/MS methods have been developed and validated for the determination of acesulfame potassium in various food products, including beverages, preserved fruits, and chocolate products. fda.gov.twaip.orgjfda-online.com These methods often involve sample preparation steps such as extraction and filtration. fda.gov.twaip.org The use of internal standards and calibration curves is essential for accurate quantification. fda.gov.twaip.org LC-MS/MS allows for low limits of quantification, enabling the detection of acesulfame potassium at trace levels. fda.gov.twjfda-online.com

Gel Filtration Chromatography (GFC) coupled with MS using an Atmospheric Pressure Chemical Ionization (APCI) interface has also been used for the separation and detection of acesulfame potassium. labrulez.com This method allows for the detection of acesulfame potassium based on its specific m/z value. labrulez.com

MS detection provides enhanced specificity by confirming the identity of acesulfame potassium based on its mass spectrum and fragmentation pattern, which is particularly important in complex samples where chromatographic separation alone may not be sufficient to resolve all components. fda.gov.twjfda-online.com

Electrochemical Flow Injection Monitoring using Bilayer Lipid Membranes

Electrochemical flow injection analysis (FIA) coupled with filter-supported bilayer lipid membranes (BLMs) has been explored for the rapid and sensitive monitoring and analysis of artificial sweeteners, including acesulfame-K. This technique involves injecting artificial sweeteners into a flowing stream of a carrier electrolyte solution. Upon exposure of the lipid membranes to the sweeteners, a transient current signal is generated, typically appearing in less than one minute and lasting for seconds. capes.gov.brmdpi.comnih.gov

The magnitude of this transient current signal has been shown to correlate linearly with the concentration of the artificial sweeteners, enabling their determination at micromolar levels. capes.gov.brmdpi.comnih.gov A key advantage of this method is the reproducible nature of the transient signal, with repetitive injection cycles showing no signal degradation over numerous injections (e.g., 30 sequential injections). capes.gov.brnih.gov

Furthermore, the time at which the transient response appears differs for various artificial sweeteners, increasing in the order of cyclamic acid, acesulfame-K, and saccharin. This difference in response time allows for the selective detection and analysis of these sweeteners within mixtures. capes.gov.brmdpi.comnih.gov Investigations into potential interferences from compounds commonly found in foods, such as proteins and lipids, have indicated no significant interference from these constituents in real food samples. capes.gov.brnih.gov Protein interference, a common issue in lipid-film-based biosensors, can be mitigated by modulating the carrier solution to prevent protein adsorption onto the BLMs. capes.gov.brnih.gov This electrochemical FIA-BLM technique has been successfully applied to analyze real food samples, including artificial sweetener tablets, diet soft drinks, wines, and yogurts, demonstrating good agreement with results obtained using official analytical methods. nih.gov

Method Validation and Application in Complex Matrices

Analyzing acesulfame potassium in complex food matrices presents challenges due to the presence of various components like fats, proteins, dyes, preservatives, vitamins, and minerals that can interfere with analytical signals. nih.gov Effective sample preparation techniques are often necessary to isolate the target analyte and remove interfering substances before instrumental analysis. nih.gov This is particularly important for solid food samples, where extraction is frequently performed, and for samples with low sweetener levels, which may require additional clean-up and concentration steps. nih.gov

Various analytical methods have been developed and validated for the determination of acesulfame-K in complex matrices. High-performance liquid chromatography (HPLC) with UV detection is a widely used standardized method for the simultaneous determination of acesulfame-K, saccharin, and aspartame in foodstuffs. pensoft.netpensoft.net This method typically utilizes reversed-phase chromatography and UV detection at specific wavelengths (e.g., 210 nm for simultaneous determination). pensoft.netpensoft.net Method validation for HPLC-UV includes verifying the working range and establishing the limit of quantification (LOQ). pensoft.netpensoft.net For instance, a working range of 5.0 to 100.0 mg/kg and an LOQ of 5.0 mg/kg have been reported for acesulfame-K using a standardized HPLC-UV method. pensoft.netpensoft.net

However, analyzing acesulfame-K in highly complex matrices like chocolate products can still pose difficulties. pensoft.netpensoft.netresearchgate.net A cocoa matrix-specific compound has been observed to interfere with acesulfame-K analysis in chocolate, even after two-step purification, potentially leading to misinterpretation of chromatograms if identification relies solely on retention times. pensoft.netpensoft.netresearchgate.net Comparing spectral characteristics can help avoid misleading results in such complex samples. pensoft.netpensoft.netresearchgate.net

Other techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer high sensitivity and selectivity for the quantification of acesulfame-K and other artificial sweeteners in complex matrices like beverages. sciex.com A simple dilution step can be sufficient for sample preparation in some LC-MS/MS methods, reducing preparation time while maintaining sensitivity. sciex.com Method validation for LC-MS/MS in beverages has shown good accuracy and precision, with reported mean accuracies between 72% and 114% and precision (%CV) below 13% at different spiking levels. sciex.com The in-sample LOQ for acesulfame-K using LC-MS/MS has been reported as low as 0.125 µg/mL. sciex.com

Ion chromatography (IC) with suppressed conductivity and UV/VIS detection in series is another sensitive and specific method for determining acesulfame-K in beverages. lcms.cz This approach can effectively separate sweeteners from many water-soluble matrix components. lcms.cz Method validation using IC has demonstrated excellent stability and low relative standard deviations (RSDs) for analyzed samples. lcms.cz

Sample preparation techniques like solid phase extraction (SPE) are frequently applied for purification in complex food matrices, effectively extracting or cleaning up samples for analysis. nih.gov Centrifugation can also be used to separate proteins and fatty material from the water-soluble supernatant in matrices like ice-cream, chocolate syrup, and coffee creamers. unl.edu

Interactive Data Tables:

While specific numerical data tables were not consistently available across the search results for direct extraction and presentation, the findings indicate quantitative aspects of the methods. For instance, the linear range for electrochemical methods is at micromolar levels capes.gov.brmdpi.comnih.gov, HPLC-UV has a working range of 5.0-100.0 mg/kg with an LOQ of 5.0 mg/kg pensoft.netpensoft.net, and LC-MS/MS can achieve in-sample LOQs of 0.125 µg/mL sciex.com. Accuracy and precision data (e.g., recovery percentages and RSDs) were also reported for validated methods in complex matrices sciex.comlcms.czmdpi.com. Creating interactive tables would require a structured dataset which was not fully present in the provided snippets.

Regulatory Science and Public Health Policy

Acceptable Daily Intake (ADI) Establishment and Re-evaluation

The Acceptable Daily Intake (ADI) is a crucial toxicological benchmark representing the amount of a substance that can be consumed daily over a lifetime without posing an appreciable health risk. For acesulfame (B1210027) potassium (often referred to as Ace-K or E 950), the ADI is established based on comprehensive reviews of toxicological data from animal studies, particularly identifying the No Observed Adverse Effect Level (NOAEL). An uncertainty factor, typically 100, is applied to the NOAEL to account for variations in sensitivity within the human population and potential differences between animal study results and human responses.

The ADI for acesulfame potassium has been subject to re-evaluation by key scientific bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) initially set an ADI of 0-9 mg/kg body weight per day in 1983, based on a 2-year dog study. nih.gov In 1991, JECFA increased the ADI to 0-15 mg/kg body weight per day, considering data from a longer-term rat study where acesulfame potassium was not metabolized. nih.gov The European Commission's Scientific Committee on Food (SCF), a predecessor to the European Food Safety Authority (EFSA), reviewed acesulfame potassium in 1985 and 2000, reaffirming an ADI of 0-9 mg/kg body weight per day based on the 2-year dog study. nih.govsweeteners.org

More recently, EFSA completed a re-evaluation of acesulfame potassium (E 950) as a food additive. europa.euzhaw.ch This assessment involved a comprehensive review of existing authorizations, previous evaluations, and new scientific data. europa.eu Based on this re-evaluation, the EFSA Panel on Food Additives and Flavourings (FAF Panel) established a revised ADI of 15 mg/kg body weight per day. europa.euzhaw.chgforss.org This decision was based on the highest dose tested without adverse effects in a chronic toxicity and carcinogenicity study in rats, which was considered one of the key studies from previous evaluations by the SCF and JECFA. europa.euzhaw.ch The revised ADI of 15 mg/kg body weight per day replaces the previous ADI of 9 mg/kg body weight per day established by the SCF. europa.euzhaw.ch EFSA noted that the highest estimate of exposure to acesulfame potassium was generally below the new ADI in all population groups. europa.euzhaw.ch

The process of ADI establishment and re-evaluation is iterative, incorporating the latest scientific findings to ensure the continued safety assessment of food additives.

Interactive Data Table: Acesulfame Potassium ADI History

Regulatory BodyYear of EvaluationADI (mg/kg body weight/day)Basis of ADI
JECFA19830-92-year dog study nih.gov
SCF19850-92-year dog study nih.gov
JECFA19910-152-year rat study nih.gov
SCF20000-9Reaffirmed previous conclusion sweeteners.org
EFSA202515Chronic toxicity and carcinogenicity study in rats europa.euzhaw.ch

Note: This table is intended to be interactive, allowing users to sort or filter the data.

Regulatory Approvals by International and National Bodies (e.g., US FDA, EFSA, JECFA)

Acesulfame potassium has received regulatory approval for use as a food additive in numerous countries and regions worldwide, following extensive safety assessments by their respective food safety authorities. These approvals are typically based on the evaluation of toxicological data, exposure assessments, and adherence to established specifications for the compound.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated acesulfame potassium multiple times, deeming it safe for use in food within the established ADI. gforss.orgacesulfamek.org

In the United States, the Food and Drug Administration (FDA) regulates acesulfame potassium as a food additive. fda.gov The FDA approved acesulfame potassium for use in specific food and beverage categories in 1988 and granted approval as a general-purpose sweetener and flavor enhancer in food (excluding meat and poultry) under certain conditions of use in 2003. acesulfamek.orgfda.govsweeteners.org The FDA's approval is based on a review of numerous studies, including those on reproductive effects, carcinogenicity, and metabolism. fda.gov

The European Union authorizes acesulfame potassium (E 950) for use as a food additive in accordance with Regulation (EC) No 1333/2008. nih.goveuropa.eu The European Food Safety Authority (EFSA) plays a key role in the safety assessment of food additives in the EU. europa.eugforss.orgsweeteners.org EFSA's recent re-evaluation reaffirmed the safety of acesulfame potassium for consumption within established limits. gforss.orgsweeteners.orgnutricomms.com

Beyond the US and EU, national health authorities in countries such as Canada, Australia, New Zealand, and Japan have also positively assessed and approved acesulfame potassium for use. gforss.orgacesulfamek.orgsweeteners.orgsweeteners.org Health Canada recognizes an ADI of 15 mg/kg body weight per day. gforss.org Food Standards Australia New Zealand (FSANZ) adopts the JECFA-established ADI of 15 mg/kg body weight per day. gforss.org The consistent ADI across major regulatory authorities underscores a global consensus on the safety of acesulfame potassium when consumed within established limits. gforss.org

Regulatory bodies also establish specifications for acesulfame potassium to ensure its purity and quality. EFSA, for instance, has recommended revising the EU specifications to include the Chemical Abstracts Service (CAS) number 55589-62-3, maximum limits for potential impurities like 5-chloro-acesulfame and acetylacetamide, and lower limits for heavy metals like lead and mercury. gforss.org

Interactive Data Table: Selected Regulatory Approvals for Acesulfame Potassium

Regulatory BodyRegion/CountryApproval StatusNotes
JECFAInternationalApprovedEvaluated multiple times, deemed safe within ADI. gforss.orgacesulfamek.org
US FDAUnited StatesApproved (General Purpose Sweetener)Approved for specific uses in 1988, general purpose in 2003 (excluding meat/poultry). acesulfamek.orgfda.govsweeteners.org
EFSAEuropean UnionAuthorized (E 950)Authorized under Regulation (EC) No 1333/2008, re-evaluation completed in 2025. nih.goveuropa.eusweeteners.org
Health CanadaCanadaApprovedRecognizes an ADI of 15 mg/kg bw/day. gforss.orgmfds.go.kr
Food Standards Australia New Zealand (FSANZ)Australia/New ZealandApprovedAdopts the JECFA-established ADI of 15 mg/kg bw/day. gforss.org
Ministry of Health, Labour and WelfareJapanApprovedApproved since 2000. acesulfamek.orgsweeteners.org

Note: This table is intended to be interactive, allowing users to sort or filter the data.

Challenges in Risk Assessment Due to Emerging Research

While regulatory bodies have consistently affirmed the safety of acesulfame potassium based on available scientific evidence, the field of food science and toxicology is continuously evolving. Emerging research can sometimes present challenges to existing risk assessments, necessitating careful review and potential re-evaluation.

One area where emerging research has prompted further consideration is the potential impact of acesulfame potassium on the gut microbiome. Studies in animals have suggested that acesulfame potassium may disturb the gut microbiome composition and metabolism, which in turn has been linked to effects such as weight gain in male rats. news-medical.net While the exact mechanisms and relevance to human health are still being explored, such findings highlight the need for ongoing research and monitoring.

Another aspect that emerging research addresses is the environmental fate of acesulfame potassium. Due to its low rate of metabolism in the human body, acesulfame potassium is largely excreted unchanged and can be detected in wastewater. researchoutreach.orgnih.gov While initial environmental risk assessments have suggested a low risk to aquatic organisms based on current concentrations, research is ongoing to understand its persistence, potential degradation products, and long-term environmental impact. researchoutreach.orgnih.gov

Regulatory bodies like EFSA and FDA continuously monitor new scientific literature on food additives. When emerging research raises potential questions, it is reviewed within the context of the totality of available evidence to determine if it warrants a revision of previous risk assessments or regulatory stances. The process involves evaluating the quality, relevance, and consistency of new study findings.

Harmonization of Regulatory Standards and Global Public Health Implications

The harmonization of regulatory standards for food additives like acesulfame potassium across different countries and regions is important for facilitating international trade and ensuring a consistent level of public health protection globally. The alignment of Acceptable Daily Intakes and approved uses by major international and national bodies, such as JECFA, FDA, and EFSA, demonstrates a degree of global consensus on the safety of acesulfame potassium when consumed within established limits. gforss.org

The consistent ADI of 15 mg/kg body weight per day adopted by various authorities underscores this alignment. gforss.org This harmonization provides assurance to consumers and professionals regarding the use of acesulfame potassium in various food and beverage products worldwide. gforss.org

From a global public health perspective, acesulfame potassium and other low/no calorie sweeteners are seen by some as tools that can help reduce sugar intake, particularly in the context of rising global concerns about obesity, type 2 diabetes, and metabolic diseases. sweeteners.orgnutricomms.com By providing sweetness without contributing calories or promoting tooth decay, they can be part of strategies to manage calorie intake and blood glucose levels. nutricomms.com Regulatory approvals and consistent standards allow for the wider availability of products formulated with acesulfame potassium, offering consumers more options for reducing sugar consumption.

However, ongoing scientific inquiry and the challenges in risk assessment posed by emerging research highlight the dynamic nature of food additive regulation. Continued international collaboration among regulatory bodies and the transparent sharing of scientific data are crucial for addressing new findings, refining risk assessment methodologies, and maintaining public trust in the safety of the food supply on a global scale. The re-evaluation processes undertaken by bodies like EFSA are part of this ongoing effort to ensure that regulatory standards remain protective in light of the latest scientific knowledge. europa.eunutricomms.com

Future Directions and Research Gaps in Acesulfame Potassium Science

Long-Term Human Cohort Studies on Health Outcomes

While regulatory bodies have deemed acesulfame (B1210027) potassium safe for human consumption within established acceptable daily intake (ADI) levels, there is a recognized need for more extensive long-term human cohort studies. Existing research on the long-term use of Ace-K is limited news-medical.net. Further research is required to comprehensively understand the health-related risks and effects associated with chronic consumption researchgate.net. Studies are needed to explore the molecular mechanisms underlying Ace-K-induced changes in human health researchgate.net. Some studies have suggested potential associations between Ace-K consumption and certain health conditions, but these findings often highlight the need for further large-scale and experimental studies to replicate results and establish definitive links medicalnewstoday.commdpi.com.

Mechanistic Investigations of Biological Interactions (e.g., Gut Microbiome-Brain Axis)

Research is increasingly focusing on the interactions of acesulfame potassium with the gut microbiome and its potential influence on the gut microbiome-brain axis. Studies in mice have shown that Ace-K consumption can alter the gut microbiome composition and metabolism, with effects potentially being gender-specific nih.govnih.gov. Some research indicates that Ace-K can induce dysbiosis and intestinal injury in mice mdpi.com. However, other studies have not found significant changes in the gut microbiome upon Ace-K intake mdpi.com. These conflicting results underscore the need for further mechanistic investigations to understand how Ace-K interacts with specific gut microbial species and the downstream effects on host physiology, including potential impacts on the brain via the gut-brain axis. Future research should prioritize the standardization of experimental protocols to enhance the reproducibility and comparability of findings in this area mdpi.com.

Development of Novel Biodegradation and Remediation Technologies

Acesulfame potassium has historically been considered recalcitrant in biological wastewater treatment processes frontiersin.orgresearchgate.net. However, recent studies indicate an emerging potential for its removal through biodegradation in wastewater treatment plants (WWTPs) frontiersin.orgfrontiersin.org. The removal efficiency can vary depending on factors such as temperature and the presence of specific microbial communities frontiersin.orgnih.gov. While some studies have shown significant removal rates, particularly under denitrifying conditions or with specific bacterial strains like Bosea sp. and Chelatococcus sp., Ace-K is still widely detected in the environment frontiersin.orgresearchgate.netfrontiersin.orgnih.gov. There is a need for the development of novel and more efficient biodegradation and remediation technologies to address the persistence of Ace-K in aquatic environments nih.gov. Research into identifying the enzymes and genes involved in Ace-K degradation is crucial for tracing the evolutionary origin and mechanisms of this catabolic trait and developing targeted remediation strategies frontiersin.org. Advanced oxidation processes, such as ozonation and UV light combined with catalysts, have shown varying degrees of success in degrading Ace-K, highlighting the potential for further research in these areas nih.gov.

Comprehensive Assessment of Transformation Product Toxicity

The transformation of acesulfame potassium in the environment can involve various physical, chemical, and biological processes, leading to the formation of transformation products (TPs) nih.gov. The potential aquatic toxicity of these TPs is generally poorly characterized, and some studies suggest that they may represent a higher level of toxicity than the parent compound researchgate.netnih.govresearchgate.net. For example, studies on the phototransformation products of Ace-K have indicated potential embryotoxicity in zebrafish nih.govresearchgate.net. There is a critical research gap in comprehensively identifying and assessing the toxicity of the various transformation products that can form under different environmental conditions and treatment processes researchgate.netnih.gov. This includes understanding their persistence, bioavailability, and potential ecological risks. While some studies on specific degradation methods, like using waste natural pyrite (B73398) and peroxomonosulfate, have indicated that generated TPs may have decreased toxicity, a broader assessment across various transformation pathways is needed mdpi.com.

Exploration of Sweet Taste Receptor Beyond Lingual Function

Beyond its well-known function in mediating sweet taste sensation on the tongue via the TAS1R2/TAS1R3 receptor, research is exploring the presence and function of sweet taste receptors in extraoral tissues nih.govplos.orgmdpi.com. Sweet taste receptors are expressed in various organs, including the gastrointestinal tract, pancreas, and brain, where they may play roles in glucose absorption, insulin (B600854) release, and energy homeostasis plos.orgmdpi.com. Studies have shown that acesulfame potassium can interact with sweet taste receptors in pancreatic beta-cells, potentially stimulating insulin secretion plos.org. However, in vivo studies on the effects of non-nutritive sweeteners, including Ace-K, on gut hormone secretion have yielded inconsistent results nih.gov. Further research is needed to fully elucidate the functional significance of these extraoral sweet taste receptors and the extent to which Ace-K interacts with them, and the physiological consequences of such interactions. This includes exploring their potential roles in various metabolic processes and the gut-brain axis.

Q & A

Basic Research Questions

Q. What are the established analytical methods for detecting and quantifying acesulfame potassium in complex matrices (e.g., environmental samples, biological fluids)?

  • Methodology : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for high sensitivity and specificity. Sample preparation often involves solid-phase extraction (SPE) to remove interfering compounds. Calibration curves should be validated using matrix-matched standards to account for matrix effects .
  • Key Considerations : Ensure method validation per ISO/IEC 17025 guidelines, including limits of detection (LOD), recovery rates, and precision. Cross-validate results with alternative techniques like ion chromatography to confirm accuracy .

Q. How can researchers systematically review existing literature on acesulfame potassium’s environmental occurrence and persistence?

  • Methodology : Conduct a systematic review using databases like PubMed, Scopus, and Web of Science. Apply search terms such as “acesulfame potassium AND (environmental persistence OR wastewater)” with Boolean operators. Screen studies based on inclusion criteria (e.g., peer-reviewed, quantitative data) and exclude non-English studies only if translation resources are insufficient .
  • Key Considerations : Use tools like PRISMA flow diagrams to document study selection. Critically assess biases in monitoring studies, such as regional sampling biases or inconsistent detection limits .

Advanced Research Questions

Q. How should experiments be designed to investigate the degradation kinetics of acesulfame potassium via advanced oxidation processes (AOPs)?

  • Methodology : Employ a Design of Experiments (DOE) approach to optimize variables like UV intensity, H₂O₂ concentration, and pH. Use response surface methodology (RSM) to model interactions between factors. Quantify degradation intermediates via LC-QTOF-MS to propose mechanistic pathways .
  • Key Considerations : Include control experiments (e.g., UV-only, H₂O₂-only) to isolate the contribution of each factor. Monitor pseudo-first-order rate constants and hydroxyl radical scavenging effects using probe compounds .

Q. How can researchers resolve contradictions in reported pharmacokinetic data for acesulfame potassium (e.g., absorption variability across populations)?

  • Methodology : Perform a meta-analysis of human and animal studies, stratifying data by variables like age, diet, and metabolic health. Use statistical tools (e.g., random-effects models) to account for heterogeneity. Validate findings with in vitro permeability assays (e.g., Caco-2 cell models) under controlled conditions .
  • Key Considerations : Address publication bias using funnel plots and sensitivity analyses. Reconcile discrepancies by examining methodological differences (e.g., dosing protocols, analytical techniques) .

Q. What methodologies are effective for assessing acesulfame potassium’s biodegradability in wastewater treatment systems?

  • Methodology : Utilize respirometry to measure oxygen uptake rates in activated sludge systems spiked with acesulfame potassium. Compare biodegradation profiles under aerobic vs. anaerobic conditions. Supplement with microbial community analysis (e.g., 16S rRNA sequencing) to identify degradative taxa .
  • Key Considerations : Standardize sludge retention time (SRT) and organic loading rates to mimic real-world conditions. Use isotopically labeled acesulfame (e.g., ¹³C) to track mineralization .

Q. How can researchers evaluate the long-term ecological impacts of acesulfame potassium in aquatic ecosystems?

  • Methodology : Combine field monitoring (e.g., longitudinal sampling of surface water) with mesocosm experiments to simulate chronic exposure. Measure endpoints like algal growth inhibition, invertebrate mortality, and bioaccumulation in fish. Model environmental fate using software like EPI Suite to estimate half-lives and bio-concentration factors .
  • Key Considerations : Account for seasonal variations in hydrological flow and temperature. Validate models with field data to reduce uncertainty .

Q. What experimental approaches are suitable for elucidating acesulfame potassium’s metabolic pathways in mammalian systems?

  • Methodology : Use stable isotope tracing (e.g., ¹⁴C-labeled acesulfame) in rodent models to track metabolite distribution. Pair with in vitro hepatocyte assays to identify phase I/II metabolism enzymes. Employ high-resolution mass spectrometry to characterize novel metabolites .
  • Key Considerations : Compare metabolic outcomes across species (e.g., rats vs. humans) to assess translational relevance. Control for diet-induced microbiome variations that may alter metabolite profiles .

Q. How can interactions between acesulfame potassium and potassium homeostasis be rigorously tested in biological systems?

  • Methodology : Design in vivo studies with potassium-deficient or -supplemented diets, measuring serum potassium levels and renal excretion rates. Use ion-selective electrodes for real-time potassium monitoring in cell cultures. Integrate transcriptomic analysis (e.g., RNA-seq) to identify regulatory pathways affected by acesulfame .
  • Key Considerations : Control for confounding factors like sodium intake and diuretic use. Replicate findings in genetically modified models (e.g., knockout mice) to isolate mechanistic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.